(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 4-nitrobenzyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4-Nitrobenzyl Group: The 4-nitrobenzyl group can be attached via a nucleophilic substitution reaction using 4-nitrobenzyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic conditions (e.g., hydrochloric acid).
Major Products Formed
Oxidation: Formation of an amine from the nitro group.
Reduction: Formation of an amine from the nitro group.
Substitution: Formation of the free amine from the removal of the tert-butoxycarbonyl group.
Scientific Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing a free amine that can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Similar structure but lacks the nitro group.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid: Similar structure but has a methyl group instead of a nitro group.
Uniqueness
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl group and the 4-nitrobenzyl group
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-12(9-14(18)15(20)21)8-11-4-6-13(7-5-11)19(23)24/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEJCVTWUUJXPQ-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376028 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959573-48-9 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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